molecular formula C14H14BrNO2S B443846 Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate CAS No. 350997-21-6

Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

Cat. No.: B443846
CAS No.: 350997-21-6
M. Wt: 340.24g/mol
InChI Key: GKEDOMVAFMPVOE-UHFFFAOYSA-N
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Description

Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The process may include continuous flow reactions, which offer better control over reaction conditions and scalability. Catalysts and automated systems are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The amino and bromophenyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the propyl group may influence its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-2-7-18-14(17)12-11(8-19-13(12)16)9-3-5-10(15)6-4-9/h3-6,8H,2,7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEDOMVAFMPVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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